5-Fluoro-2,3-dihydro-1H-indene
Overview
Description
5-Fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorine atom at the 5-position of the indene ring system
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-fluoro-2,3-dihydro-1h-indene, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
The physicochemical properties of related compounds suggest that they may have good bioavailability .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is stable under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydro-1H-indene typically involves the fluorination of 2,3-dihydro-1H-indene. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-indanone.
Reduction: Formation of 5-fluoro-2,3-dihydroindane.
Substitution: Formation of various substituted indenes depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Similar structure but with an indole ring instead of an indene ring.
5-Fluoro-2,3-dihydro-1H-indole: Similar structure but with an indole ring.
5-Fluoro-1H-indene: Lacks the dihydro component.
Uniqueness
5-Fluoro-2,3-dihydro-1H-indene is unique due to the presence of both the fluorine atom and the dihydroindene ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSBRSZLJZUOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597197 | |
Record name | 5-Fluoro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37530-82-8 | |
Record name | 5-Fluoro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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